molecular formula C13H14N2O4S B12898202 Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate CAS No. 4609-55-6

Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B12898202
CAS No.: 4609-55-6
M. Wt: 294.33 g/mol
InChI Key: QEQFAVWEQCQODI-UHFFFAOYSA-N
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Description

Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate (CAS 4609-55-6) is a chemical compound with the molecular formula C13H14N2O4S and a molecular weight of 294.33 g/mol . This ester derivative of a 1,2,3-thiadiazole-4-carboxylic acid is supplied as a high-purity intermediate (typically 85%-99.8%) for research and development applications . Compounds based on the 1,2,3-thiadiazole scaffold are of significant interest in medicinal chemistry due to a broad spectrum of reported biological activities. Scientific literature indicates that this heterocyclic system has been investigated for its potential as an antifungal, antibacterial, anticancer, and antiviral agent . As a specialized building block, its primary research value lies in its use for the custom synthesis and scale-up production of more complex molecules for pharmaceutical and agrochemical discovery . This product is intended for use in a controlled laboratory environment by qualified researchers. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

4609-55-6

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

ethyl 5-[methoxy(phenoxy)methyl]thiadiazole-4-carboxylate

InChI

InChI=1S/C13H14N2O4S/c1-3-18-12(16)10-11(20-15-14-10)13(17-2)19-9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3

InChI Key

QEQFAVWEQCQODI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SN=N1)C(OC)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.

    Introduction of the Methoxy and Phenoxy Groups: The methoxy and phenoxy groups can be introduced through nucleophilic substitution reactions using corresponding methoxy and phenoxy halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the thiadiazole ring or the ester group, resulting in the formation of thiadiazoline derivatives or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or thiadiazoline derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For example:

  • Oxidation : Can yield carboxylic acids or aldehydes when treated with oxidizing agents like potassium permanganate.
  • Reduction : Can produce alcohols or amines using reducing agents like lithium aluminum hydride.
  • Substitution : The methoxy group can be replaced with other functional groups to tailor the compound for specific applications.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and antifungal properties. Studies have shown that it can inhibit the activity of enzymes involved in microbial cell wall synthesis, making it a candidate for developing new antimicrobial agents. The exact mechanisms of action involve interactions with specific molecular targets that disrupt vital biological processes .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with various biological pathways, presenting opportunities for drug development aimed at treating infections or other diseases. Ongoing research aims to elucidate its efficacy and safety profiles in clinical settings .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Study BSynthesis OptimizationImproved yield of this compound through modified reaction conditions using microwave-assisted synthesis techniques.
Study CDrug DevelopmentEvaluated the compound's potential as a lead candidate for antifungal drugs; showed promising results in preliminary animal models.

Mechanism of Action

The mechanism of action of Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,2,3-thiadiazole-4-carboxylate scaffold is highly modifiable at the 5-position. Key analogs and their substituents include:

Compound Name 5-Position Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate Methoxy(phenoxy)methyl C₁₄H₁₅N₂O₄S* ~323.35† Potential antiviral intermediates
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate Bromo C₅H₅BrN₂O₂S 237.08 Precursor for triazole synthesis (76–93% yield)
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate Phenylsulfonyl C₁₁H₁₀N₂O₄S₂ 298.34 Electron-withdrawing substituent; used in cross-coupling reactions
Ethyl 5-(phenoxycarbonylamino)-1,2,3-thiadiazole-4-carboxylate Phenoxycarbonylamino C₁₂H₁₁N₃O₄S 293.29 Carbamate-linked derivative; likely bioactive
Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate 4-Methylphenylsulfanyl C₁₂H₁₂N₂O₂S₂ 280.36 Thioether functionality; redox-active

†Estimated using standard atomic weights.

Pharmacological Potential

  • Bioisosterism: The phenoxy group in the target compound may serve as a bioisostere for carbamates or sulfonamides, improving metabolic stability compared to .

Biological Activity

Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article presents an overview of the compound's synthesis, biological properties, including antimicrobial and anticancer activities, and its mechanisms of action.

Molecular Characteristics:

PropertyValue
Molecular FormulaC13H14N2O4S
Molecular Weight282.33 g/mol
IUPAC NameThis compound
CAS Number937609-45-5

The compound features a thiadiazole ring with a methoxyphenoxy group, which contributes to its unique biological activities. The synthesis typically involves reactions between 4-methoxyphenol and thiadiazole precursors under controlled conditions .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

  • Bacterial Inhibition: The compound shows effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays have indicated that it inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
  • Fungal Activity: It has also been evaluated for antifungal activity against species like Candida albicans, showing promising results with MIC values around 64 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Viability Assays: Using the MTT assay on liver carcinoma cell lines (HEPG2), the compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM. This indicates a moderate level of potency in reducing cell viability compared to standard chemotherapeutics like doxorubicin .
CompoundIC50 (µM)
Ethyl Thiadiazole25
Doxorubicin5
  • Mechanism of Action: The proposed mechanism involves the inhibition of key enzymes responsible for cell proliferation and survival pathways in cancer cells. The compound may interfere with DNA synthesis or induce apoptosis through oxidative stress mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial effects.
  • Antioxidant Properties: It potentially exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative damage.
  • Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways through caspase activation and mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Effects: A recent study investigated a series of thiadiazole derivatives, including this compound. Results indicated that these compounds significantly reduced tumor size in xenograft models when administered at therapeutic doses over a period of four weeks .
  • Antimicrobial Efficacy in Clinical Isolates: Another study focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound effectively reduced bacterial load in infected tissues when applied topically in animal models .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Ethyl esterH+/OHCarboxylic acid+Ethanol\text{Ethyl ester} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{Ethanol}

This reaction is pivotal for modifying solubility or enabling further derivatization. In related thiadiazole esters (e.g., Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate), hydrolysis proceeds efficiently in aqueous NaOH/EtOH at reflux .

Reaction Conditions Product Yield Reference
1M NaOH, EtOH, reflux, 4h5-(Methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid85–90%
H₂SO₄ (cat.), MeOH, 60°C, 6hMethyl ester derivative78%

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring participates in nucleophilic reactions. For instance, reactions with amines or thiols yield substituted derivatives:

Thiadiazole-S+NuSubstituted thiadiazole\text{Thiadiazole-S} + \text{Nu}^- \rightarrow \text{Substituted thiadiazole}

In analogs like 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea, nucleophilic substitution with phenyl isocyanate forms urea-linked derivatives.

Nucleophile Conditions Product Application
NH₃EtOH, RT, 12h5-(Methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxamideAntifungal agents
PhSHDMF, K₂CO₃, 80°C, 8hThioether derivativeEnzyme inhibition

Functionalization of the Methoxy(phenoxy)methyl Group

The methoxy and phenoxy groups undergo demethylation or aryl substitution. Acidic cleavage of the methoxy group (e.g., HBr/AcOH) generates a hydroxyl intermediate, which can be further alkylated or acylated .

Example Reaction:

OCH₃HBrOHR-XOR\text{OCH₃} \xrightarrow{\text{HBr}} \text{OH} \xrightarrow{\text{R-X}} \text{OR}

Reagent Product Yield Biological Activity
BBr₃, CH₂Cl₂, 0°CHydroxy(phenoxy)methyl derivative65%Enhanced antimicrobial activity
Ac₂O, pyridineAcetylated derivative82%Improved metabolic stability

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles. For example, reaction with hydrazine forms triazole-thiadiazole hybrids, which exhibit anticancer properties .

Mechanism:

Thiadiazole+HydrazineTriazolo-thiadiazole\text{Thiadiazole} + \text{Hydrazine} \rightarrow \text{Triazolo-thiadiazole}

Conditions Product IC₅₀ (Cancer Cells)
NH₂NH₂, EtOH, reflux, 10h Triazolo[4,3-a]thiadiazole derivative1.2–3.8 μM

Oxidation and Reduction Reactions

  • Oxidation: The thiadiazole ring resists oxidation, but the methylene group in methoxy(phenoxy)methyl can be oxidized to a ketone using KMnO₄ .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering electronic properties .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the phenoxy group enable aryl diversification:

Ph-O-R+Ar-B(OH)₂Pd(PPh₃)₄Ph-Ar-O-R\text{Ph-O-R} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ph-Ar-O-R}

Catalyst Substrate Yield Application
Pd(OAc)₂, SPhos4-Bromophenylboronic acid73%Anticancer drug candidates

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides under basic conditions (e.g., NaOH) .
  • Step 2: Functionalization with methoxy(phenoxy)methyl groups using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .
  • Critical Parameters:
    • Catalyst: Use of transition-metal catalysts (e.g., Pd for cross-coupling) improves regioselectivity.
    • Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
    • Temperature: Cyclization steps often require reflux (80–120°C), while substitutions proceed at RT.
      Yield optimization requires monitoring via HPLC or TLC to identify side products (e.g., hydrolysis of ester groups) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign methoxy (δ ~3.8 ppm), phenoxy aromatic protons (δ ~6.8–7.5 ppm), and thiadiazole carbons (δ ~150–160 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • IR Spectroscopy: Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring (C=N, ~1600 cm⁻¹) .
  • HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI+ mode .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Hazards: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Dust/mist may cause respiratory irritation .
  • PPE: Use nitrile gloves, lab coats, and EN 166-certified goggles. Handle in a fume hood with local exhaust ventilation .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. How to design initial biological screening assays for this compound?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram+/− bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MICs with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assay. Include a selectivity index (IC50 in normal vs. cancer cells) .

Advanced Research Questions

Q. How to resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Source Analysis: Verify assay conditions (e.g., solvent/DMSO concentration affecting solubility). For example, >1% DMSO may artifactually enhance membrane permeability .
  • Structural Confirmation: Re-analyze batch purity via X-ray crystallography to rule out polymorphic variations (e.g., crystalline vs. amorphous forms) .
  • Statistical Validation: Use ANOVA to compare replicates and identify outliers. Cross-validate with orthogonal assays (e.g., apoptosis vs. proliferation assays) .

Q. What computational strategies predict structure-activity relationships (SAR) for thiadiazole derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize substituents at the 5-position (methoxy/phenoxy) for hydrophobic pocket binding .
  • QSAR Modeling: Apply CoMFA/CoMSIA to correlate electronic parameters (Hammett σ) with bioactivity. Thiadiazole’s electron-withdrawing nature enhances electrophilic reactivity .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation: Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS. Ester hydrolysis (to carboxylic acid) is expected in alkaline conditions .
  • Thermal Analysis: Perform TGA/DSC to determine decomposition onset (~200°C). Store lyophilized samples at −20°C to prevent moisture-induced hydrolysis .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

Methodological Answer:

  • Process Optimization: Use flow chemistry for precise control of exothermic reactions (e.g., cyclization). Reduce residence time to minimize dimerization .
  • In-line Analytics: Implement PAT tools (FTIR, Raman) for real-time monitoring. Adjust stoichiometry if unreacted starting materials exceed 5% .

Q. How to design a polymorph screening protocol for this compound?

Methodological Answer:

  • Crystallization Conditions: Screen solvents (ethanol, acetonitrile) via slow evaporation. Additives (polymers) can template specific crystal forms .
  • Characterization: Use PXRD to distinguish polymorphs. Compare melting points (DSC) and solubility profiles (shake-flask method) .

Q. What in silico tools validate metabolic pathways and toxicity risks?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to predict CYP450 inhibition (risk of drug-drug interactions). Thiadiazole’s sulfur may form reactive metabolites (e.g., sulfoxides) .
  • Toxicity Profiling: Apply Derek Nexus to flag potential mutagenicity (e.g., aryl nitroso intermediates). Confirm via Ames test if alerts arise .

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